L-Alanosine
Übersicht
Beschreibung
Streptomyces alanosinicus. Es besitzt antimetabolische und potenzielle antineoplastische Aktivitäten, was es zu einem interessanten Forschungsobjekt in der Krebsforschung macht .
Herstellungsmethoden
L-Alanosin wird typischerweise durch mikrobielle Fermentation mit Streptomyces alanosinicus synthetisiert. Der Fermentationsprozess beinhaltet die Kultivierung des Bakteriums in einem geeigneten Medium, gefolgt von der Extraktion und Reinigung der Verbindung. Industrielle Produktionsmethoden können die Optimierung der Fermentationsbedingungen umfassen, um die Ausbeute und Reinheit zu erhöhen .
Wissenschaftliche Forschungsanwendungen
L-alanosine has several scientific research applications, including:
Cancer Research: this compound is studied for its potential to inhibit tumor growth, particularly in cancers deficient in methylthioadenosine phosphorylase (MTAP).
Biochemistry: It is used to study purine metabolism and the role of adenylosuccinate synthetase in cellular processes.
Wirkmechanismus
Target of Action
L-Alanosine primarily targets adenylosuccinate synthetase , an enzyme crucial for purine biosynthesis. This enzyme catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor in the synthesis of adenosine monophosphate (AMP) .
Mode of Action
this compound inhibits adenylosuccinate synthetase, leading to a disruption in the de novo synthesis of purines. This inhibition is particularly effective in cells deficient in methylthioadenosine phosphorylase (MTAP), an enzyme that normally helps salvage purines. The lack of MTAP exacerbates the effects of this compound, making it more potent in such cells .
Biochemical Pathways
The inhibition of adenylosuccinate synthetase by this compound affects the purine biosynthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking this pathway, this compound reduces the availability of purines, leading to impaired DNA and RNA synthesis, which is particularly detrimental to rapidly dividing cells, such as cancer cells .
Result of Action
At the molecular level, the inhibition of adenylosuccinate synthetase by this compound leads to a decrease in AMP and other purine nucleotides. This results in impaired DNA and RNA synthesis, causing cell cycle arrest and apoptosis in rapidly dividing cells. At the cellular level, this translates to reduced proliferation of cancer cells and potential tumor regression .
Action Environment
The efficacy and stability of this compound can be influenced by several environmental factors. For instance, the presence of MTAP in cells can reduce the compound’s effectiveness, as MTAP helps salvage purines and mitigate the effects of adenylosuccinate synthetase inhibition. Additionally, the compound’s stability may be affected by pH, temperature, and the presence of other biochemical agents in the environment .
This compound’s unique mechanism of action and its potential to target MTAP-deficient cells make it a promising candidate for cancer therapy, particularly for tumors that exhibit this specific enzyme deficiency.
: DrugBank
Biochemische Analyse
Biochemical Properties
L-Alanosine exerts its cytotoxicity through the inhibition of adenylosuccinate synthetase, an enzyme that converts inosine monophosphate (IMP) into adenylosuccinate, an intermediate in purine metabolism . This disruption of de novo purine biosynthesis by this compound is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency .
Cellular Effects
This compound has been found to have a wide range of bioactivities, including cytotoxicity to metal chelation . It has been studied for its antibiotic, antiviral, and antitumor activities
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of adenylosuccinate synthetase, disrupting de novo purine biosynthesis . This action is potentiated by a deficiency in methylthioadenosine phosphorylase (MTAP), an enzyme involved in purine metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway of purine metabolism. It inhibits adenylosuccinate synthetase, which converts inosine monophosphate (IMP) into adenylosuccinate . This action disrupts de novo purine biosynthesis, a crucial metabolic pathway in cells .
Vorbereitungsmethoden
L-alanosine is typically synthesized through microbial fermentation using Streptomyces alanosinicus. The fermentation process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the compound. Industrial production methods may involve optimizing the fermentation conditions to increase yield and purity .
Analyse Chemischer Reaktionen
L-Alanosin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: L-Alanosin kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrosogruppe in L-Alanosin modifizieren.
Substitution: Substitutionsreaktionen können an der Aminogruppe oder der Carboxylgruppe stattfinden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind modifizierte Aminosäuren und andere Derivate .
Wissenschaftliche Forschungsanwendungen
L-Alanosin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Krebsforschung: L-Alanosin wird auf seine Fähigkeit untersucht, das Tumorwachstum zu hemmen, insbesondere bei Krebsarten, die einen Mangel an Methylthioadenosinphosphorylase (MTAP) aufweisen.
Wirkmechanismus
L-Alanosin übt seine Wirkung aus, indem es die Adenylosuccinatsynthetase hemmt, ein Enzym, das an der Umwandlung von Inosinmonophosphat zu Adenylosuccinat beteiligt ist, einem Zwischenprodukt im Purinstoffwechsel. Diese Hemmung stört die De-novo-Purinbiosynthese, die für die DNA- und RNA-Synthese in sich schnell teilenden Zellen unerlässlich ist. Die Störung wird durch den Mangel an Methylthioadenosinphosphorylase verstärkt, wodurch L-Alanosin besonders wirksam gegen MTAP-defiziente Tumoren ist .
Vergleich Mit ähnlichen Verbindungen
L-Alanosin ähnelt anderen Antimetaboliten wie Methotrexat und 5-Fluorouracil, die ebenfalls die Nukleotid-Synthese stören. L-Alanosin ist einzigartig in seiner spezifischen Hemmung der Adenylosuccinatsynthetase und seiner Wirksamkeit gegen MTAP-defiziente Tumoren. Weitere ähnliche Verbindungen sind:
Methotrexat: Hemmt Dihydrofolat-Reduktase und beeinflusst die Thymidylat- und Purinsynthese.
5-Fluorouracil: Hemmt Thymidylat-Synthase und beeinflusst die Pyrimidinsynthese.
Azaserin: Hemmt Glutamin-Amidtransferase und beeinflusst die Purinsynthese.
Die Spezifität von L-Alanosin für MTAP-defiziente Tumoren und sein einzigartiger Wirkmechanismus machen es zu einer wertvollen Verbindung in der Krebsforschung und -therapie.
Eigenschaften
Key on ui mechanism of action |
L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. |
---|---|
CAS-Nummer |
5854-93-3 |
Molekularformel |
C3H7N3O4 |
Molekulargewicht |
149.11 g/mol |
IUPAC-Name |
[(2S)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/t2-/m0/s1 |
InChI-Schlüssel |
ZGNLFUXWZJGETL-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
Isomerische SMILES |
C([C@@H](C(=O)O)N)[N+](=NO)[O-] |
Kanonische SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SDX102; SDX-102; SDX 102; alanosine; L-alanosine. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L-Alanosine?
A1: this compound is an antitumor antibiotic that primarily exerts its cytotoxic effect by inhibiting de novo purine biosynthesis. [, , , , ] It specifically targets the enzyme adenylosuccinate synthetase (ASS), a key enzyme in the purine biosynthesis pathway. [, , , , ]
Q2: How does this compound’s inhibition of adenylosuccinate synthetase affect tumor cells?
A2: this compound inhibits the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) by blocking adenylosuccinate synthetase. [, , ] This leads to the depletion of adenine nucleotides (primarily adenosine triphosphate, ATP) in cells. [, , ]
Q3: Is the depletion of adenine nucleotides the sole mechanism of this compound's anticancer activity?
A3: While adenine nucleotide depletion plays a significant role, research suggests that guanine nucleotide depletion might be a more critical factor in this compound's toxicity, particularly its effect on DNA synthesis. [, ]
Q4: Does this compound affect other cellular processes besides purine synthesis?
A4: Yes, this compound has been shown to inhibit aspartic acid transport, although it has a lower affinity for the aspartic acid transport system compared to aspartic acid itself. [] Additionally, this compound administration has been shown to reduce the specific activity of intratumoral adenylosuccinate synthetase and depress DNA synthesis. []
Q5: What is the significance of methylthioadenosine phosphorylase (MTAP) in this compound's mechanism of action?
A5: MTAP is an enzyme involved in the adenine salvage pathway. [, , , , , , , ] Tumors deficient in MTAP are more sensitive to this compound because they rely heavily on de novo purine synthesis. [, , , , , ] This has led to the exploration of this compound as a potential targeted therapy for MTAP-deficient cancers. [, , , , , ]
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C3H7N3O4 and a molecular weight of 161.11 g/mol. [, , , ]
Q7: Is there spectroscopic data available for this compound?
A7: While the provided research papers do not delve into detailed spectroscopic characterization, it is worth noting that this compound contains a diazeniumdiolate (N-nitrosohydroxylamine) group. [, , ] This functional group would exhibit characteristic spectroscopic signals.
Q8: Does the time of day affect this compound's toxicity?
A10: Yes, research suggests a significant circadian rhythm-dependent toxicity profile for this compound. [] Administration in the mid to late activity span of mice significantly reduced lethality compared to other times. []
Q9: What types of cancer cells have shown sensitivity to this compound in vitro?
A11: this compound has demonstrated in vitro activity against various cancer cell lines, including leukemia, [, , , , , , , ] lymphoma, [, ] soft tissue sarcoma, [] biliary tract cancer, [] and osteosarcoma. []
Q10: Has this compound shown efficacy in in vivo models?
A12: Yes, this compound demonstrated antitumor activity in various murine tumor models, including leukemia [, , ] and fibrosarcoma. [] Studies also highlighted the enhanced efficacy of this compound when combined with radiation therapy in a murine fibrosarcoma model. []
Q11: What are the main toxicities associated with this compound?
A14: Dose-limiting toxicities observed in clinical trials include mucositis, vomiting, fever, headache, malaise, and blood pressure changes. [, ] this compound can also cause myelosuppression, although it's generally infrequent. [] Animal studies also revealed potential for neutropenia, lymphopenia, and bone marrow hemorrhagic lesions. []
Q12: What are some of the historical milestones in this compound research?
A16: Key milestones include:* Discovery and early characterization: this compound was originally isolated from Streptomyces alanosinicus and its antitumor properties were identified. [, , , ]* Mechanism of action elucidation: Research established this compound's mechanism of action as an inhibitor of de novo purine biosynthesis, specifically targeting adenylosuccinate synthetase. [, , , , ] * Identification of MTAP deficiency as a target: The discovery of this compound's increased efficacy in MTAP-deficient tumors opened new avenues for targeted therapy. [, , , , , ]* Development of improved synthesis methods: Advancements in synthetic chemistry led to more efficient and stereoselective synthesis of this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.